molecular formula C13H15NO2 B1306493 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde CAS No. 876715-28-5

5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1306493
CAS No.: 876715-28-5
M. Wt: 217.26 g/mol
InChI Key: XXSHTSRDVQADFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C13H15NO2. It belongs to the indole family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an ethoxy group at the 5-position, two methyl groups at the 1- and 2-positions, and a carbaldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde as starting materials. The reaction is catalyzed by an acid, such as methanesulfonic acid, and is carried out under reflux conditions in methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid.

    Reduction: 5-Ethoxy-1,2-dimethyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the carbaldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid: Similar indole core with different substituents.

    3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid: Similar indole core with different substituents and functional groups.

Uniqueness

5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-ethoxy-1,2-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSHTSRDVQADFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.